Cas no 2172086-27-8 (1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol)

1-(1-Amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol is a structurally unique cycloaliphatic compound featuring both amino and hydroxyl functional groups. Its rigid, sterically hindered framework, derived from the tetramethylcyclohexyl and cyclobutyl moieties, imparts stability and selectivity in synthetic applications. The presence of adjacent amino and hydroxyl groups enhances its utility as a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly for chiral building blocks or ligand design. The compound’s defined stereochemistry and functional group compatibility make it valuable for asymmetric synthesis and catalysis. Its stability under various reaction conditions further underscores its potential in complex molecular constructions.
1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol structure
2172086-27-8 structure
商品名:1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol
CAS番号:2172086-27-8
MF:C14H27NO
メガワット:225.370284318924
CID:5875797
PubChem ID:165599149

1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol
    • 2172086-27-8
    • EN300-1641733
    • インチ: 1S/C14H27NO/c1-11(2)8-12(3,4)10-13(15,9-11)14(16)6-5-7-14/h16H,5-10,15H2,1-4H3
    • InChIKey: JNEYCXFCLGMSPJ-UHFFFAOYSA-N
    • ほほえんだ: OC1(CCC1)C1(CC(C)(C)CC(C)(C)C1)N

計算された属性

  • せいみつぶんしりょう: 225.209264485g/mol
  • どういたいしつりょう: 225.209264485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1641733-5.0g
1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol
2172086-27-8
5g
$4349.0 2023-06-04
Enamine
EN300-1641733-1.0g
1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol
2172086-27-8
1g
$1500.0 2023-06-04
Enamine
EN300-1641733-250mg
1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol
2172086-27-8
250mg
$1381.0 2023-09-22
Enamine
EN300-1641733-1000mg
1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol
2172086-27-8
1000mg
$1500.0 2023-09-22
Enamine
EN300-1641733-0.05g
1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol
2172086-27-8
0.05g
$1261.0 2023-06-04
Enamine
EN300-1641733-0.25g
1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol
2172086-27-8
0.25g
$1381.0 2023-06-04
Enamine
EN300-1641733-10.0g
1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol
2172086-27-8
10g
$6450.0 2023-06-04
Enamine
EN300-1641733-0.5g
1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol
2172086-27-8
0.5g
$1440.0 2023-06-04
Enamine
EN300-1641733-5000mg
1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol
2172086-27-8
5000mg
$4349.0 2023-09-22
Enamine
EN300-1641733-500mg
1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol
2172086-27-8
500mg
$1440.0 2023-09-22

1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol 関連文献

1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-olに関する追加情報

Introduction to 1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol (CAS No. 2172086-27-8)

1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol is a meticulously designed compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. With the CAS number 2172086-27-8, this molecule represents a fascinating blend of cycloalkane and amino functionalities, making it a subject of extensive research in drug discovery and molecular engineering. The compound's architecture, featuring a cyclobutane ring substituted with a bulky 1-amino-3,3,5,5-tetramethylcyclohexyl group, offers intriguing possibilities for modulating biological targets and enhancing pharmacokinetic profiles.

The synthesis of 1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol involves sophisticated organic transformations that highlight the expertise required in modern chemical synthesis. The introduction of the amino group at the 1-position of the cyclobutane ring while maintaining the stability of the tetramethylcyclohexyl moiety demands precise control over reaction conditions and reagent selection. This level of synthetic complexity underscores the compound's significance in advanced chemical research.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol with remarkable accuracy. Molecular docking studies have suggested that this compound may interact with various protein targets, including enzymes and receptors involved in critical metabolic pathways. The bulky tetramethylcyclohexyl substituent is believed to enhance binding affinity by improving steric complementarity with the target site, while the amino group provides opportunities for further functionalization through derivatization reactions.

In the realm of medicinal chemistry, the structural features of 1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol make it a promising candidate for developing novel therapeutic agents. The cyclobutane ring is known for its rigid conformation, which can be advantageous in designing molecules with high selectivity and reduced off-target effects. Additionally, the presence of an amino group allows for diverse chemical modifications, enabling researchers to fine-tune pharmacological properties such as solubility, bioavailability, and metabolic stability.

Current research is exploring the potential applications of 1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol in treating various diseases. Preliminary studies have indicated that this compound may exhibit anti-inflammatory and analgesic effects by modulating inflammatory pathways and pain signaling mechanisms. Furthermore, its structural similarity to known bioactive molecules suggests that it could serve as a scaffold for designing next-generation drugs with improved efficacy and safety profiles.

The synthesis and characterization of 1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol have been facilitated by cutting-edge analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools have provided invaluable insights into the compound's molecular structure and purity profile. High-resolution NMR data confirm the presence of all predicted functional groups and substituents, while MS analysis verifies the molecular weight and confirms the absence of impurities.

The development of novel pharmaceuticals relies heavily on understanding the relationship between molecular structure and biological activity. 1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol exemplifies this principle by demonstrating how strategic modifications can yield compounds with tailored pharmacological properties. The integration of computational modeling with experimental validation has accelerated the drug discovery process significantly.

Future studies on 1-(1-amino-3,3,5,5-tetramethylcyclohexyl)cyclobutan-1-ol are expected to delve deeper into its mechanism of action and explore its potential in preclinical models. By leveraging interdisciplinary approaches that combine synthetic chemistry with pharmacology and biotechnology, researchers aim to unlock new therapeutic possibilities and bring innovative treatments to patients worldwide.

The significance of CAS No. 2172086-27-8 extends beyond its immediate applications; it represents a cornerstone in the development of advanced chemical entities that push the boundaries of pharmaceutical innovation. As research continues to evolve, this compound will likely play a pivotal role in shaping future strategies for drug design and development.

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